molecular formula C11H16ClN3O B1469288 4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidine CAS No. 1344360-61-7

4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidine

Cat. No. B1469288
CAS RN: 1344360-61-7
M. Wt: 241.72 g/mol
InChI Key: MPIVDJFQIJJYHA-UHFFFAOYSA-N
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Description

“4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidine” is a chemical compound that is part of the pyrrolidine class . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various synthetic strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Protodeboronation of alkyl boronic esters has been reported as a method for the synthesis of related compounds .


Molecular Structure Analysis

The molecular structure of “4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidine” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring is a common feature in bioactive molecules due to its ability to efficiently explore pharmacophore space because of its sp3 hybridization. This increases the three-dimensional coverage of molecules, enhancing their interaction with biological targets . The compound could serve as a lead structure in the development of new therapeutic agents.

Selective Androgen Receptor Modulators (SARMs)

Pyrrolidine derivatives have been synthesized as SARMs, which are compounds that selectively modulate androgen receptors for therapeutic benefit. The methoxymethyl and chloro substituents on the pyrimidine ring could potentially influence the selectivity and potency of the compound as a SARM .

Treatment of Autoimmune Diseases

Pyrrolidine derivatives have shown activity as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), which is involved in autoimmune diseases. The stereochemistry of the pyrrolidine ring can lead to different biological profiles, which could be explored with the given compound .

Organic Synthesis

The compound can be used as an intermediate in organic synthesis. Its diverse functional groups make it a valuable building block for constructing more complex molecules, which could be used in various chemical reactions and processes .

Pharmaceutical Intermediates

As an intermediate in pharmaceuticals, this compound could be used to synthesize a wide range of drugs. Its structural complexity allows for the introduction of various substituents, which can modify the pharmacokinetic and pharmacodynamic properties of the resulting drugs .

Agrochemicals

In the field of agrochemicals, such compounds are used to create products that protect crops from pests and diseases. The specific substituents in the compound could be tailored to enhance its activity against particular agricultural threats .

Dyestuffs

The compound’s chemical structure could be utilized in the synthesis of dyestuffs. The presence of the pyrrolidine ring and the chloro group might contribute to the binding affinity of the dye to different substrates, offering potential for the development of new colorants .

Stereoselective Synthesis

The stereogenic centers in the pyrrolidine ring can be exploited in stereoselective synthesis to create enantiomerically pure compounds. This is particularly important in the pharmaceutical industry, where the stereochemistry of a drug can significantly affect its efficacy and safety .

properties

IUPAC Name

4-chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-8-13-10(12)5-11(14-8)15-4-3-9(6-15)7-16-2/h5,9H,3-4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIVDJFQIJJYHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CCC(C2)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]-2-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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